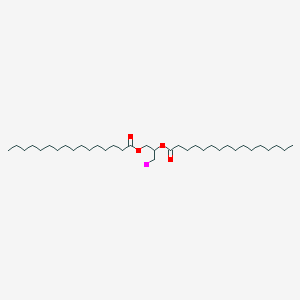
1,2-DIPALMITOYL-3-IODO-RAC-3-DEOXYGLYCEROL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate is a complex organic compound characterized by the presence of long-chain fatty acid esters and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate typically involves esterification reactions. One common method is the reaction between hexadecanoic acid (palmitic acid) and 3-iodopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Iodate esters.
Reduction: Hexadecanoyloxypropyl alcohol.
Substitution: Thiol or amine derivatives of the ester.
Wissenschaftliche Forschungsanwendungen
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate has several applications in scientific research:
Biology: Studied for its potential role in lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate involves its interaction with lipid membranes. The long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. The iodine atom may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanoyloxypropyl iodide: Lacks the second ester group, making it less amphiphilic.
Hexadecanoyloxypropyl hexadecanoate: Similar structure but without the iodine atom, affecting its reactivity.
3-Iodopropyl hexadecanoate: Contains only one ester group, altering its physical and chemical properties.
Uniqueness
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate is unique due to the presence of both long-chain fatty acid esters and an iodine atom. This combination imparts distinct amphiphilic properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
40290-36-6 |
|---|---|
Molekularformel |
C35H67IO4 |
Molekulargewicht |
678.8 g/mol |
IUPAC-Name |
(2-hexadecanoyloxy-3-iodopropyl) hexadecanoate |
InChI |
InChI=1S/C35H67IO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
InChI-Schlüssel |
JJKDQFHYOKPMCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
Hexadecanoic acid, 1-(iodomethyl)-1,2-ethanediyl ester; (±)-Hexadecanoic Acid 1-(Iodomethyl)-1,2-ethanediyl Ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















